4-Iodobenzenesulfonohydrazide
Overview
Description
4-Iodobenzenesulfonohydrazide is an organic compound with the molecular formula C₆H₇IN₂O₂S It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzenesulfonohydrazide can be synthesized from 4-iodobenzenesulfonyl chloride. The typical synthetic route involves the reaction of 4-iodobenzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran at a low temperature (around 5°C). The reaction mixture is stirred for about 30 minutes, followed by purification steps to obtain the pure product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzenesulfonohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation: Aldehydes or ketones in the presence of an acid catalyst are commonly used.
Major Products Formed:
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Derivatives: Various substituted derivatives can be obtained depending on the nucleophile used in substitution reactions.
Scientific Research Applications
4-Iodobenzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazones and Schiff bases.
Medicine: Research is ongoing to investigate its role in drug development, particularly as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 4-iodobenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .
Comparison with Similar Compounds
- 4-Bromobenzenesulfonohydrazide
- 4-Chlorobenzenesulfonohydrazide
- 4-Nitrobenzenesulfonohydrazide
Comparison: 4-Iodobenzenesulfonohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and nitro counterparts. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-iodobenzenesulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXWCGDMDZJFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290198 | |
Record name | 4-Iodobenzenesulfonic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-27-1 | |
Record name | 4-Iodobenzenesulfonic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2751-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzenesulfonic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODOBENZENESULFONIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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